Murrangatin
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Overview
Description
Mechanism of Action
Target of Action
Murrangatin, a natural product, primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound interacts with its primary target, the AKT signaling pathway, by inhibiting its activation . This inhibition is evidenced by the decrease in AKT phosphorylation at site Ser473 .
Biochemical Pathways
The AKT signaling pathway, affected by this compound, plays a significant role in regulating tumor growth and angiogenesis . By inhibiting the activation of AKT, this compound can suppress angiogenesis induced by tumor cell-derived media .
Pharmacokinetics
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach .
Result of Action
This compound has been found to strongly inhibit the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation . These findings indicate that this compound can inhibit tumor-induced angiogenesis, at least in part through the regulation of AKT signaling pathways .
Action Environment
It’s worth noting that the environment can significantly influence the phenotypic variation of many compounds .
Biochemical Analysis
Biochemical Properties
Murrangatin has been found to interact with various biomolecules, particularly in the context of angiogenesis . Angiogenesis is a process involving the growth of new blood vessels from pre-existing ones, which is crucial in many physiological and pathological conditions. This compound has been shown to inhibit angiogenesis, suggesting that it interacts with enzymes and proteins involved in this process
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to inhibit the proliferation of lung cancer cells . Moreover, this compound has been shown to influence cell function by impacting cell signaling pathways, specifically the AKT signaling pathway . It does not, however, impact the extracellular signal-regulated kinase 1/2 phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound’s action is thought to be related to its ability to inhibit AKT activation By inhibiting AKT activation, this compound can exert its effects at the molecular level .
Preparation Methods
Murrangatin can be isolated from Murraya paniculata. The preparation involves extracting the compound from the plant material using solvents like ethanol or methanol . The extract is then subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Murrangatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents . Major products formed from these reactions include different coumarin derivatives, which are structurally related to this compound .
Scientific Research Applications
Murrangatin has been studied for its antiviral properties, particularly against the Epstein-Barr virus . It also exhibits cytotoxicity against certain cancer cell lines, making it a potential candidate for anticancer research . Additionally, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . Its ability to inhibit angiogenesis further supports its potential in cancer therapy .
Comparison with Similar Compounds
Murrangatin is structurally related to other coumarin derivatives such as this compound, microminutin, and scopoletin . These compounds share similar biological activities, including antiviral and cytotoxic effects . this compound’s unique ability to inhibit Epstein-Barr virus activation and its specific anti-inflammatory properties make it distinct .
Properties
CAS No. |
88546-96-7 |
---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m0/s1 |
InChI Key |
DKEANOQWICTXTP-KBPBESRZSA-N |
SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |
Isomeric SMILES |
CC(=C)[C@@H]([C@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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